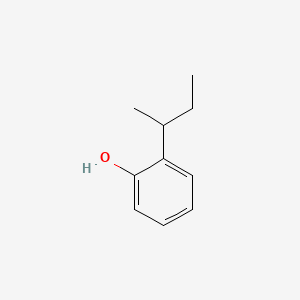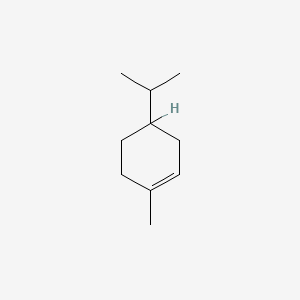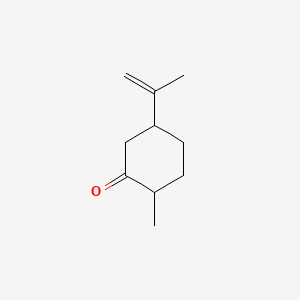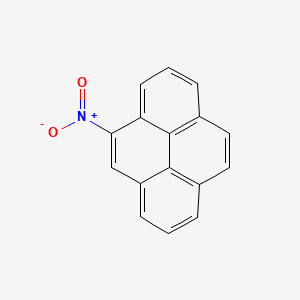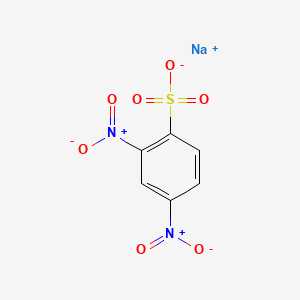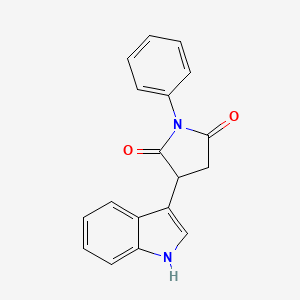
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a member of pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
3-phenylpyrrolidine-2, 5-diones, including compounds similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been investigated as potential inhibitors of the steroid sulphatase enzyme. For instance, specific derivatives have shown inhibitory effects on steroid sulphatase from human placenta, indicating potential applications in regulating steroid hormone levels (Hassanzadeh, Smith, & Nicholls, 2006).
Antimicrobial Properties
Derivatives of 3-phenylpyrrolidine-2,5-dione have exhibited promising in vitro antifungal activities. For example, certain compounds have shown significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides (Cvetković et al., 2019).
Anticancer Activity
Compounds structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer activities. Some of these compounds, particularly those modified at specific positions, have shown comparable or higher activity against certain cancer cells than established drugs like 5-Fluorouracil, highlighting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Corrosion Inhibition
Indoline compounds, which include structures similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been studied for their effectiveness in inhibiting corrosion. These compounds have shown potential in protecting steel surfaces in acidic environments, indicating their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Photochromic Properties
Some derivatives of 3-phenylpyrrolidine-2,5-dione demonstrate interesting photochromic properties. These compounds have been shown to undergo reversible changes in their absorption characteristics upon exposure to light, which could be utilized in developing materials for optical storage and other photonic applications (Balenko et al., 2010).
Amyloid Detection
Unsymmetric indolylmaleimides, which are structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been used for the detection of amyloid fibrils. These compounds exhibit high selectivity for amyloid fibrils, suggesting their potential application in diagnosing conditions like Alzheimer's disease (Nakazono et al., 2014).
Eigenschaften
Produktname |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O2/c21-17-10-14(15-11-19-16-9-5-4-8-13(15)16)18(22)20(17)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2 |
InChI-Schlüssel |
YSZCDIFFVAZIBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



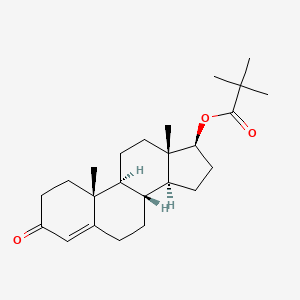
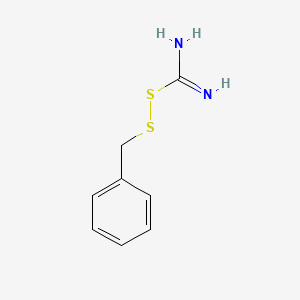
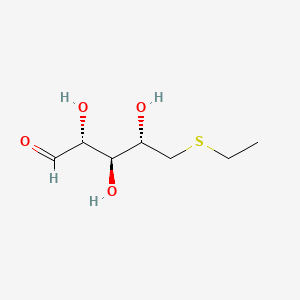
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
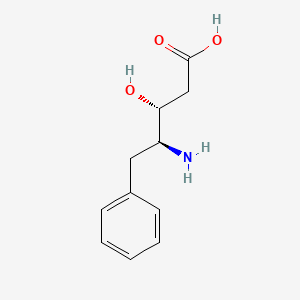
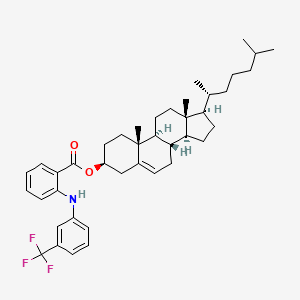
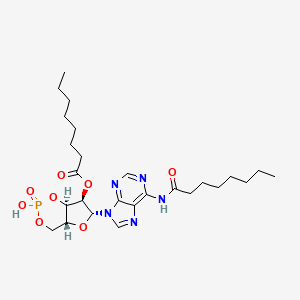
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
